4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-9-12(15)5-8-14(10)11-3-6-13(16-2)7-4-11/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJJBOCZFBMCLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 4 Methoxy 2 Methyl 1,1 Biphenyl 4 Ol
Direct Synthesis Approaches and Optimization Strategies
Direct synthesis of 4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-ol is challenging due to the need for precise control over the regiochemistry of the substitution on the biphenyl (B1667301) scaffold. However, general principles of biphenyl synthesis can be adapted and optimized for this specific target. Optimization strategies often focus on maximizing the yield and purity of the final product by adjusting reaction conditions such as temperature, solvent, catalyst, and reaction time. london.edu For instance, in related biphenyl syntheses, the choice of a suitable solvent system, such as a mixture of an organic solvent and water, can be critical for the efficiency of the reaction. google.com Furthermore, the development of computer-aided synthesis planning tools allows for the analysis of large reaction networks to identify the most efficient synthetic routes, balancing factors like the cost of starting materials and the feasibility of the reactions. london.edu
Cross-Coupling Reactions for Biphenyl Formation
Cross-coupling reactions are the cornerstone for the synthesis of unsymmetrical biaryls like this compound. These palladium- or nickel-catalyzed reactions offer a powerful means to construct the C-C bond between two aryl rings with high efficiency and functional group tolerance.
Suzuki–Miyaura Coupling Protocols for Biphenyl Synthesis
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of this compound, this could involve the coupling of a boronic acid or ester derivative of one of the phenyl rings with a halide derivative of the other.
A potential Suzuki-Miyaura route to a precursor of the target compound could involve the reaction of (4-methoxyphenyl)boronic acid with a suitably substituted halobenzene, such as 2-bromo-5-methylphenol (B88109) (to introduce the methyl and hydroxyl groups). The choice of catalyst, ligand, and base is crucial for the success of the reaction. For example, Pd(PPh₃)₄ is a commonly used catalyst, and bases like sodium carbonate, potassium carbonate, or sodium hydroxide (B78521) are often employed. google.commdpi.com The reaction conditions, including temperature and solvent, are optimized to maximize the yield. For instance, reactions are often heated to temperatures ranging from 80°C to 120°C. mdpi.comkochi-tech.ac.jp The development of highly active catalyst systems, such as those utilizing specific phosphine (B1218219) ligands, has expanded the scope of the Suzuki-Miyaura coupling to include less reactive aryl chlorides. rsc.org
Table 1: Example of Suzuki-Miyaura Coupling Conditions for Biphenyl Synthesis
| Coupling Partners | Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine and 4-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | NaOH | DMF/H₂O | 120 °C | 86% | mdpi.com |
| 4-bromanisole and phenylboronic acid | Pd/MN100 | NaOH, K₂CO₃, or Na₂CO₃ | Ethanol/Water | 50-75 °C | High | google.com |
This table presents data from syntheses of related biphenyl compounds to illustrate typical reaction conditions.
Kumada Cross-Coupling for Methyl-Methoxy Biphenyl Analogues
The Kumada coupling utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium, to form a C-C bond. rsc.orgwikipedia.org This method was one of the first catalytic cross-coupling reactions developed and remains valuable for the synthesis of unsymmetrical biaryls. wikipedia.orgorganic-chemistry.org For the synthesis of a precursor to this compound, a potential strategy would be the reaction of a Grignard reagent, such as (4-methoxyphenyl)magnesium bromide, with a suitable aryl halide like 2-bromo-5-methylphenol.
Nickel catalysts, often with phosphine ligands, are commonly employed in Kumada couplings. rsc.org For example, the treatment of chloromethylbenzene with (methoxyphenyl)magnesium bromide in the presence of a nickel complex in THF afforded 4′-methoxy-2-methyl-biphenyl in 87% yield, which increased to 94% with a palladium catalyst. rsc.org The reaction is sensitive to the nature of the halide and the Grignard reagent, and conditions must be carefully controlled to avoid side reactions. organic-chemistry.org
Heck Reaction and Related Palladium-Catalyzed Formations
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgambeed.com While typically used to form vinylarenes, variations of the Heck reaction can be employed in the synthesis of biaryls, often through a sequence of reactions. For instance, a Heck reaction could be used to introduce a functionalized side chain that is later converted to the second aryl ring. The reaction is known for its high stereoselectivity. organic-chemistry.org The development of phosphine-free catalyst systems and the use of microwave irradiation have made the Heck reaction more efficient and versatile. organic-chemistry.org
Precursor-Based Synthesis and Functional Group Transformations
Often, the most practical approach to synthesizing complex substituted biphenyls like this compound is to first construct a simpler biphenyl core and then introduce or modify the functional groups as needed.
Strategies for Introducing Methoxy (B1213986) and Methyl Substituents
The introduction of methoxy and methyl groups can be achieved through various standard organic transformations.
Introduction of the Methoxy Group: A common method for introducing a methoxy group is through the Williamson ether synthesis, where a phenol (B47542) is deprotonated with a base (e.g., potassium hydroxide) and then reacted with a methylating agent like methyl iodide. prepchem.com This strategy would be applicable if a dihydroxybiphenyl precursor is synthesized first. Alternatively, the methoxy group can be present on one of the starting materials prior to the cross-coupling reaction, for example, by using 4-bromoanisole (B123540) or (4-methoxyphenyl)boronic acid. google.com
Introduction of the Methyl Group: A methyl group can be introduced through Friedel-Crafts alkylation of the biphenyl core, although this method can sometimes suffer from lack of regioselectivity. A more controlled approach is to use a starting material that already contains the methyl group in the desired position, such as 2-bromo-5-methylphenol. Another method involves the reduction of a carboxylic acid group. For instance, biphenyl-2-carboxylic acid can be reduced to 2-methylbiphenyl (B165360) using trichlorosilane. orgsyn.org
By strategically combining these cross-coupling and functional group transformation reactions, a viable synthetic pathway to this compound can be designed and executed.
Selective Hydroxylation of Biphenyl Systems
The introduction of a hydroxyl group at a specific position on a biphenyl framework is a critical transformation in the synthesis of compounds like this compound. While some strategies build the molecule with the hydroxyl group already in place on one of the precursor rings, other methods involve the late-stage hydroxylation of a pre-formed biphenyl system.
Direct C(sp²)–H hydroxylation has emerged as a powerful technique. This approach avoids the need for pre-functionalized substrates, offering a more atom-economical route. For instance, palladium(II)-catalyzed, hydroxyl-directed C–H hydroxylation allows for the selective installation of a hydroxyl group on biphenyl-2-ols to form 2,2'-biphenols. rsc.org In this method, the existing hydroxyl group directs the catalyst to the ortho position of the second ring. While this specific example leads to 2,2'-biphenols, the principle of directed C-H activation is a key strategy for achieving regioselectivity in the functionalization of biphenyls.
Another approach involves the use of whole-cell catalysis. Biocatalytic systems can offer exceptional regioselectivity in hydroxylation reactions under mild conditions. For example, specific monooxygenase enzymes have been used for the regioselective hydroxylation of stilbene (B7821643) derivatives, a class of compounds structurally related to biphenyls, demonstrating the potential of biocatalysis in producing specific hydroxylated aromatics. researchgate.net The synthesis of various hydroxylated biphenyl derivatives has been explored, often as part of developing new drug candidates, highlighting the importance of controlled hydroxylation methods in medicinal chemistry. nih.gov
Bromination and Subsequent Coupling Reactions for Phenol Derivatives
A cornerstone of modern biphenyl synthesis is the palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. researchgate.net This reaction typically involves the coupling of an aryl halide with an arylboronic acid. To synthesize this compound, a common strategy would involve the coupling of a suitably substituted bromo-phenol derivative with an appropriate boronic acid.
The first step in such a sequence is the regioselective bromination of a phenol. Phenols are highly activated aromatic rings, and their bromination can often lead to multiple substitutions. nih.govkhanacademy.org To achieve mono-bromination, specific reagents and conditions are required. Oxidative bromination, where a bromide ion is oxidized in situ, provides a controlled way to generate the brominating agent. nih.gov For example, using potassium bromide with an oxidant like ZnAl–BrO₃⁻–layered double hydroxides allows for the highly regioselective mono-bromination of phenols. The reaction shows a strong preference for the para-position, and if that position is blocked, the ortho-position is favored. nih.gov This level of control is essential for preparing the correct building blocks for the subsequent coupling step.
Once the brominated intermediate is prepared, the Suzuki-Miyaura coupling is employed to form the biphenyl bond. This reaction is valued for its high tolerance of various functional groups and its general reliability. researchgate.netacs.org The synthesis of sterically hindered biphenyls, such as those with multiple ortho substituents, can be effectively achieved using Suzuki coupling, often giving better yields than older methods like the Ullmann coupling. nih.gov The choice of catalyst, ligand, and solvent is critical for reaction efficiency. orgsyn.org
Below is a table summarizing various conditions used for Suzuki-Miyaura cross-coupling reactions, which are central to synthesizing biphenyl derivatives.
| Catalyst System | Reactants | Solvent | Key Features |
| Pd(OAc)₂ / no ligand | Aryl halides and arylboronic acids | Acetone or Tetramethylurea | Eliminates phosphine-related side reactions; efficient with low catalyst loading. orgsyn.org |
| Pd(dba)₂ / 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB) | Chlorinated iodo- or bromobenzenes and benzene (B151609) boronic acids | Not specified | Good yields (65–98%) for sterically hindered PCBs. nih.gov |
| Pd(OAc)₂ / PPh₃ | 4-Iodoanisole and 2-methylphenylboronic acid | Not specified | A standard catalyst system for Suzuki couplings. |
| Water-soluble fullerene-supported PdCl₂ nanocatalyst | Bromobenzoic acid and aryl boronic acid | Water | Green chemistry approach; high yields at room temperature; catalyst is recyclable. researchgate.net |
Regioselectivity and Stereoselectivity in Biphenyl Synthesis
Achieving the precise architecture of this compound requires strict control over both the connectivity of the atoms (regioselectivity) and their spatial arrangement (stereoselectivity).
Regioselectivity refers to the control of which positions on the aromatic rings form the new C-C bond. In Suzuki couplings of di-substituted rings, such as dibromobenzenes, the selectivity can be influenced by electronic effects, steric hindrance, or even the presence of directing groups. rsc.org For example, studies on non-symmetric dibromobenzenes have shown that substituents like alkenes can direct the regiochemical outcome of the coupling, overriding typical steric or electronic influences. rsc.orgoregonstate.edu By carefully choosing the catalyst and ligand system, it is possible to selectively couple at one of two different halogenated sites on a molecule, allowing for modular and controlled synthesis of complex biaryls. acs.org The synthesis of the target molecule would likely proceed via the coupling of pre-functionalized precursors, such as 4-bromo-1-methoxybenzene and (4-hydroxy-2-methylphenyl)boronic acid, where the positions of the substituents are already defined, thereby ensuring the final regiochemistry.
Stereoselectivity in biphenyls is dominated by the phenomenon of atropisomerism . This occurs when rotation around the single bond connecting the two aryl rings is hindered by bulky substituents at the ortho positions. pharmaguideline.comyoutube.com The presence of the methyl group at the 2-position of this compound is sufficient to create a significant barrier to rotation. This restricted rotation means the molecule cannot freely interconvert between its conformational isomers, leading to the existence of stable, non-superimposable mirror images (enantiomers). youtube.com The molecule is therefore chiral, not due to a chiral carbon atom, but due to this chiral axis. pharmaguideline.com For a biphenyl to be optically active, the ortho substituents must be sufficiently large to restrict rotation, and the substitution pattern must not create a plane of symmetry within the molecule. youtube.comyoutube.com The synthesis of such compounds typically results in a racemic mixture (an equal mix of both enantiomers), unless chiral catalysts or starting materials are used to favor the formation of one specific atropisomer.
Green Chemistry Approaches and Sustainable Synthetic Routes
Modern synthetic chemistry places a strong emphasis on developing methods that are environmentally benign. The principles of green chemistry—such as preventing waste, using less hazardous chemicals, and designing energy-efficient processes—are increasingly being applied to the synthesis of biphenyls. nih.govmdpi.com
A major focus of green chemistry is the reduction or elimination of hazardous organic solvents. mdpi.com For biphenyl synthesis, this has led to the development of Suzuki-Miyaura couplings that proceed in water. The use of water as a solvent is advantageous as it is non-toxic, non-flammable, and inexpensive. mdpi.com Special water-soluble catalysts, such as fullerene-supported palladium nanocatalysts, have been designed to facilitate these reactions, achieving high yields and allowing for the catalyst to be recycled and reused. researchgate.net
Another green approach is the use of solventless, or solid-state, reactions. researchgate.net By grinding the reactants together, sometimes with a catalytic amount of a base, the need for a solvent is completely avoided. This minimizes waste and simplifies product purification. researchgate.netflinders.edu.au Microwave-assisted synthesis is another technique that aligns with green chemistry principles. Microwave heating can dramatically reduce reaction times and often leads to higher yields and cleaner products compared to conventional heating methods. mdpi.com
The following table highlights some green chemistry strategies applicable to biphenyl synthesis.
| Green Chemistry Approach | Description | Example/Benefit |
| Aqueous Media | Using water as the reaction solvent instead of volatile organic compounds (VOCs). mdpi.com | Suzuki-Miyaura coupling of aryl halides and boronic acids in water using a water-soluble catalyst. researchgate.net |
| Solventless Reactions | Performing reactions by grinding solid reactants together, often with a catalyst, without any solvent. researchgate.net | Reduces waste, simplifies purification, and avoids the use of hazardous solvents. flinders.edu.au |
| Microwave Irradiation | Using microwave energy to heat reactions, leading to shorter reaction times and often higher yields. mdpi.com | Can significantly accelerate cross-coupling reactions, reducing energy consumption. |
| Recyclable Catalysts | Employing catalysts that can be easily recovered from the reaction mixture and reused multiple times. | Fullerene- or polymer-supported palladium catalysts can be filtered off and reused, improving process economy. researchgate.netresearchgate.net |
| High Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Direct C-H activation/functionalization reactions are highly atom-economical as they avoid pre-functionalization steps. rsc.org |
By integrating these approaches, the synthesis of complex molecules like this compound can be achieved in a more sustainable and environmentally responsible manner.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxy 2 Methyl 1,1 Biphenyl 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.
¹H NMR Spectral Analysis for Proton Environments
The ¹H NMR spectrum of 4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-ol is predicted to exhibit a series of signals corresponding to the distinct proton environments within the molecule. The aromatic region would be the most complex, with signals for the seven aromatic protons. The presence of the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and methyl (-CH₃) groups will influence the chemical shifts of these aromatic protons through their respective electronic effects.
The hydroxyl proton is expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. The methoxy protons will present as a sharp singlet, typically in the range of 3.8-3.9 ppm. The methyl protons, being attached to an aromatic ring, will also appear as a singlet, but further upfield compared to the methoxy group.
The aromatic protons on the two rings will show characteristic splitting patterns (doublets, triplets, or multiplets) due to coupling with their neighbors. The protons on the phenol (B47542) ring will be influenced by the electron-donating hydroxyl group and the methyl group, while the protons on the methoxy-substituted ring will be affected by the methoxy group. For instance, in the related compound 4'-methoxy-[1,1'-biphenyl]-4-ol, the aromatic protons appear as doublets around 6.89-7.47 ppm. rsc.org For 4'-methoxy-2-methylbiphenyl, the aromatic protons are observed in a multiplet between 6.94 and 7.26 ppm. rsc.org
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | ~ 6.8 - 7.5 | m | - |
| -OH | Variable | br s | - |
| -OCH₃ | ~ 3.85 | s | - |
| -CH₃ | ~ 2.28 | s | - |
This table is predictive and based on data from analogous compounds.
¹³C NMR Spectral Analysis for Carbon Frameworks
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms.
The two carbons directly bonded to the oxygen atoms of the hydroxyl and methoxy groups are expected to be the most downfield-shifted among the aromatic carbons, typically appearing in the range of 155-160 ppm. The quaternary carbons, including the two that form the biphenyl (B1667301) linkage, will also have characteristic chemical shifts. The carbon of the methyl group will appear at a much higher field, typically around 20-22 ppm, while the methoxy carbon will be found around 55 ppm.
For comparison, the ¹³C NMR spectrum of 4'-methoxy-2-methylbiphenyl shows signals for the aromatic carbons between 110.9 and 156.3 ppm, with the methyl carbon at 21.0 ppm and the methoxy carbon at 55.3 ppm. wiley-vch.dersc.org In 4'-methoxy-[1,1'-biphenyl]-4-ol, the carbon attached to the hydroxyl group resonates at approximately 156.5 ppm, and the carbon attached to the methoxy group is at about 158.1 ppm. rsc.org
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-OH | ~ 155 - 157 |
| Aromatic C-OCH₃ | ~ 158 - 160 |
| Aromatic C | ~ 110 - 142 |
| -OCH₃ | ~ 55 |
| -CH₃ | ~ 20 - 21 |
This table is predictive and based on data from analogous compounds.
Advanced NMR Techniques (e.g., 2D NMR, NOESY)
To unambiguously assign all proton and carbon signals and to confirm the connectivity and spatial arrangement of the atoms, advanced NMR techniques would be employed.
2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within each aromatic ring. An HSQC spectrum would correlate each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique is particularly important for determining the through-space proximity of protons. In the case of this compound, a NOESY experiment would be instrumental in confirming the substitution pattern by observing correlations between the methyl protons and the protons on the adjacent ring, as well as between the methoxy protons and their neighboring aromatic protons. This would help to establish the relative orientation of the two phenyl rings.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.
O-H Stretch : A broad and strong absorption band is expected in the region of 3200-3550 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group, which is typically involved in hydrogen bonding. libretexts.orgdocbrown.infoorgchemboulder.com
C-H Stretch : Aromatic C-H stretching vibrations would appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methoxy groups would be observed just below 3000 cm⁻¹.
C=C Stretch : The aromatic ring C=C stretching vibrations will produce several medium to strong bands in the 1450-1610 cm⁻¹ region.
C-O Stretch : The C-O stretching of the phenol and the aryl ether (methoxy group) will result in strong bands in the fingerprint region, typically around 1200-1260 cm⁻¹ for the aryl ether and 1140-1230 cm⁻¹ for the phenol. docbrown.info
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenol) | ~ 3200 - 3550 | Strong, Broad |
| Aromatic C-H Stretch | ~ 3030 - 3100 | Medium |
| Aliphatic C-H Stretch | ~ 2850 - 2960 | Medium |
| Aromatic C=C Stretch | ~ 1450 - 1610 | Medium to Strong |
| C-O Stretch (Aryl Ether) | ~ 1200 - 1260 | Strong |
| C-O Stretch (Phenol) | ~ 1140 - 1230 | Strong |
This table is predictive and based on general FT-IR correlation tables and data for similar compounds.
Raman Spectroscopy for Molecular Vibrations
For substituted biphenyls, a key feature in the Raman spectrum is the inter-ring C-C stretching mode, which is typically observed around 1285 cm⁻¹. acs.orgacs.org The position of this band can provide information about the dihedral angle between the two phenyl rings. The aromatic ring vibrations, particularly the ring breathing modes, are also expected to be strong in the Raman spectrum. The presence of substituents like the methyl and methoxy groups will also give rise to characteristic Raman bands. The symmetric stretching of the C-O-C bond of the methoxy group and the C-C bond of the methyl group would also be observable.
Electronic Absorption and Emission Spectroscopy
The electronic spectroscopic properties of this compound, which dictate its interaction with ultraviolet and visible light, are of significant interest for potential applications in materials science and as a molecular probe.
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The UV-Vis absorption spectrum of this compound is predicted to be dominated by π→π* transitions within the biphenyl system. The presence of the electron-donating methoxy (-OCH3) and hydroxyl (-OH) groups, along with the methyl (-CH3) group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted biphenyl. For a related compound, 4-methoxybiphenyl, absorption maxima are observed around 260 nm. researchgate.netnist.gov The substitution pattern in this compound is anticipated to further influence the electronic transitions.
Predicted UV-Vis Absorption Data
| Predicted Transition | Expected Wavelength Range (nm) |
|---|---|
| π→π* (Biphenyl Core) | 260 - 280 |
Note: The data in the table is predicted based on the analysis of similar compounds and electronic transition principles, as direct experimental data for this compound is not available in the cited literature.
Fluorescence Spectroscopy and Optical Properties
Biphenyl derivatives are known to exhibit fluorescence, and this compound is expected to be emissive upon excitation at its absorption maxima. The emission wavelength will likely be in the near-UV or blue region of the electromagnetic spectrum. The fluorescence quantum yield and lifetime are sensitive to the molecular structure and environment. The presence of the hydroxyl group may lead to solvent-dependent fluorescence properties due to hydrogen bonding interactions. While specific fluorescence data for the target molecule is not available, studies on other substituted biphenyls can provide insights into its potential emissive behavior. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound. The calculated exact mass for the molecular formula C14H14O2 is 214.0994 g/mol . A related compound, 4-Methoxy-3'-methyl-[1,1'-biphenyl]-2-ol, has a reported exact mass of 214.099379685 Da, showcasing the precision of HRMS. nih.gov
Calculated Exact Mass Data
| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|
Fragmentation Pattern Analysis
The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M+•) at m/z 214. The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical species. libretexts.orgchemguide.co.uk Key fragmentation pathways for methoxy-substituted biphenyls often involve the loss of a methyl radical (•CH3) from the methoxy group, followed by the loss of carbon monoxide (CO). nih.gov The presence of the hydroxyl and methyl groups on the other ring will lead to additional characteristic fragments.
Predicted Major Mass Spectral Fragments
| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |
|---|---|---|
| 214 | [C14H14O2]+• | Molecular Ion |
| 199 | [C13H11O2]+ | Loss of •CH3 |
| 181 | [C13H13O]+ | Loss of •CH3 and H2O |
| 171 | [C12H11O]+ | Loss of •CH3 and CO |
| 156 | [C11H8O]+ | Loss of •CH3, CO, and •CH3 |
Note: The fragmentation data is predicted based on general principles of mass spectrometry and data from related compounds, as experimental mass spectral data for this compound is not available in the cited literature.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although no crystal structure for this compound has been reported, predictions can be made about its solid-state architecture. The dihedral angle between the two phenyl rings is a key structural parameter in biphenyl compounds and will be influenced by the steric hindrance of the ortho-methyl group. This steric strain is likely to result in a non-planar conformation. The hydroxyl group is expected to participate in intermolecular hydrogen bonding, which will play a significant role in the crystal packing.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Methoxybiphenyl |
| 4-Methoxy-3'-methyl-[1,1'-biphenyl]-2-ol |
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
Experimentally determined data for the bond lengths, bond angles, and dihedral angles of this compound are not available in published crystallographic reports. Such data is typically obtained through single-crystal X-ray diffraction analysis, which provides the precise three-dimensional coordinates of each atom within the crystal lattice. Without a Crystallographic Information File (CIF) or a detailed structural report, tables of these geometric parameters cannot be generated.
Analysis of Crystal Packing and Intermolecular Interactions
A definitive analysis of the crystal packing and the specific intermolecular interactions governing the solid-state architecture of this compound is contingent on the availability of its crystal structure. This analysis would typically involve the identification of hydrogen bonds, van der Waals forces, and potential π-π stacking interactions between adjacent molecules in the crystal lattice. The nature and geometry of these interactions are crucial for understanding the material's physical properties. In the absence of experimental crystallographic data, a detailed and accurate description is not possible.
Theoretical and Computational Investigations of 4 Methoxy 2 Methyl 1,1 Biphenyl 4 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems.
Ab Initio Methods for Electronic Properties
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. documentsdelivered.com These methods can be used to calculate a wide range of electronic properties, providing a fundamental understanding of the molecule's behavior. For biphenyl (B1667301) systems, ab initio calculations can offer high-accuracy predictions of electronic energies and wavefunctions, which are the basis for understanding chemical bonding and reactivity. acs.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels)
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net For biphenyl derivatives, the distribution and energies of the HOMO and LUMO can be calculated to predict sites of reactivity. nih.govjraic.com
Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)
Based on the energies of the frontier orbitals, various chemical reactivity descriptors can be calculated. irjweb.comyoutube.com
Chemical Hardness (η) is a measure of a molecule's resistance to a change in its electron distribution. It is related to the HOMO-LUMO gap; molecules with a large gap are considered "hard," and those with a small gap are "soft." mdpi.com
Electronegativity (χ) describes the ability of a molecule to attract electrons.
The Electrophilicity Index (ω) provides a quantitative measure of the global electrophilic nature of a molecule. irjweb.commdpi.com
These descriptors are valuable for classifying and predicting the reactive nature of different biphenyl compounds. nih.gov
Thermodynamic Parameter Computations
Quantum chemical calculations can also be used to compute various thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy. documentsdelivered.com These calculations are essential for predicting the spontaneity of reactions and the relative stability of different isomers or conformers of a molecule under various conditions.
Tautomerism and Conformational Landscape Analysis
For a molecule like 4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-ol, two key aspects of its structure are tautomerism and conformational isomerism. The presence of a hydroxyl group means it could potentially exist in tautomeric forms, such as a keto form. Computational methods can predict the relative energies of these tautomers to determine the most stable form.
Furthermore, the rotation around the single bond connecting the two phenyl rings gives rise to different conformations. The presence of a methyl group at the 2-position introduces significant steric hindrance, which will strongly influence the preferred dihedral angle. Studies on 2-methylbiphenyl (B165360) have shown that the planar conformation is destabilized due to steric repulsion between the methyl group and the ortho-hydrogen on the other ring. westmont.edu This leads to a twisted, non-planar structure being the most stable conformation. westmont.edu The analysis of the conformational landscape involves mapping the energy of the molecule as a function of the dihedral angle to identify the lowest energy conformations and the energy barriers to rotation.
Enol-Keto Tautomerism and Energy Differences
Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. masterorganicchemistry.com For this compound, which possesses a hydroxyl group on a phenyl ring, the relevant equilibrium is between its phenol (B47542) (enol) form and its corresponding keto form. pediaa.com The phenol form is characterized by the -OH group attached to the aromatic ring, while the keto tautomer would be a non-aromatic cyclohexadienone derivative. libretexts.org
In the transformation from the keto to the enol form, a C-H sigma bond and a C-O pi bond are broken, while an O-H sigma bond and a C-C pi bond are formed. masterorganicchemistry.com For most simple phenols, the equilibrium overwhelmingly favors the enol (phenolic) form. libretexts.org This preference is primarily due to the significant stabilization energy afforded by the aromaticity of the phenyl ring. The disruption of this aromatic system in the keto tautomer results in a much higher energy state. libretexts.org Computational studies on similar phenolic systems consistently show the enol form to be more stable by several kcal/mol. nih.gov While the exact energy difference for this compound would require specific calculation, the trend is expected to hold true.
Table 1: Illustrative Energy Differences in Phenol Tautomerism
| Tautomeric Form | Relative Gibbs Free Energy (ΔG) | Stability | Key Feature |
| Enol (Phenol) Form | 0 kcal/mol (Reference) | Highly Stable | Aromatic Ring |
| Keto Form | > 10 kcal/mol (Estimated) | Unstable | Non-aromatic Ring, C=O group |
Note: Data is illustrative, based on general principles of keto-enol tautomerism for phenols.
Rotational Barriers and Conformational Preferences
The conformational flexibility of biphenyl and its derivatives is primarily defined by the torsional or dihedral angle between the two phenyl rings around the central C-C single bond. The rotation around this bond is not free and is hindered by steric interactions between the ortho substituents on the two rings. rsc.orgnih.gov
In this compound, the presence of a methyl group at the 2-position (an ortho position) introduces a significant steric barrier to rotation. This steric hindrance forces the two phenyl rings out of planarity in the ground state conformation. Electronic structure calculations on similar 2-substituted biphenyls have shown that the energy barrier for rotation through a planar transition state is substantial. researchgate.net The equilibrium (lowest energy) conformation will adopt a twisted arrangement to minimize the steric clash between the ortho-hydrogen on one ring and the ortho-methyl group on the other. The height of the rotational barrier can be determined computationally by mapping the potential energy surface as a function of the dihedral angle. Experimental techniques such as variable temperature NMR can also be used to measure these barriers for biphenyl derivatives. researchgate.net
Table 2: Typical Rotational Barriers in Substituted Biphenyls
| Compound | Ortho Substituents | Typical Rotational Barrier (kcal/mol) |
| Biphenyl | H, H | ~2 |
| 2-Methylbiphenyl | H, CH₃ | ~15-18 |
| 2,2'-Dimethylbiphenyl | CH₃, CH₃ | > 20 |
| This compound | H, CH₃ | Estimated ~15-18 |
Note: Values are typical and illustrative. The exact barrier for the title compound requires specific calculation.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map illustrates regions of electron richness and electron deficiency using a color spectrum, typically where red indicates the most negative (electron-rich) potential and blue indicates the most positive (electron-poor) potential. researchgate.net
For this compound, an MEP analysis would reveal specific reactive sites:
Negative Regions (Electrophilic Attack): The most negative potential would be concentrated around the oxygen atoms of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups due to their high electronegativity and lone pairs of electrons. researchgate.net These sites are the most likely to be attacked by electrophiles. The π-electron clouds of the aromatic rings also create a region of negative potential, though generally less intense than that around the oxygen atoms. rsc.org
Positive Regions (Nucleophilic Attack): A region of strong positive potential would be located on the hydrogen atom of the hydroxyl group, making it a primary site for hydrogen bond donation and interaction with nucleophiles. The hydrogens of the methyl group and the aromatic rings would also exhibit lesser positive potentials. researchgate.net
The MEP surface thus provides a clear, qualitative picture of where the molecule is most likely to interact with other chemical species. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational method that examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule, providing a quantitative picture of delocalization and hyperconjugation. wisc.eduuba.ar These interactions, often described using second-order perturbation theory, result in a stabilization energy (E(2)) that quantifies the strength of the charge transfer. researchgate.net
In this compound, several key intramolecular interactions would be identified by NBO analysis:
Lone Pair Delocalization: The lone pair orbitals (LP) on the oxygen atoms of the hydroxyl and methoxy groups act as strong donors. They delocalize into the antibonding π* orbitals of the adjacent phenyl rings. This LP(O) → π*(C-C) interaction is a classic example of resonance and contributes significantly to the stability of the molecule.
Pi-Conjugation: The analysis would also detail the π → π* interactions between the two aromatic rings, which are fundamental to the electronic structure of the biphenyl system.
NBO analysis provides a detailed chemical bonding picture that complements qualitative resonance theory. researchgate.net
Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O) of -OH | π* (C-C) of Phenyl Ring | High | Resonance/Lone Pair Delocalization |
| LP (O) of -OCH₃ | π* (C-C) of Phenyl Ring | High | Resonance/Lone Pair Delocalization |
| σ (C-H) of -CH₃ | σ* (C-C) of Phenyl Ring | Low | Hyperconjugation |
| π (C=C) Ring 1 | π* (C=C) Ring 2 | Moderate | Pi-Conjugation |
Note: E(2) values are qualitative and illustrative, based on typical NBO analyses of substituted aromatic compounds.
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. researchgate.net This property is crucial for applications in frequency conversion, optical switching, and other photonic technologies. arxiv.org Molecules with large NLO responses often possess a π-conjugated system substituted with electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), which creates significant charge asymmetry and a large change in dipole moment upon excitation. nih.gov
The molecule this compound contains a biphenyl π-system and is substituted with three electron-donating groups: a hydroxyl group (-OH), a methoxy group (-OCH₃), and a methyl group (-CH₃). While it lacks a strong EWG, the inherent asymmetry and polarizability of the substituted π-system suggest it could possess NLO activity. Computational chemistry can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). nih.gov A large β value is indicative of a strong second-order NLO response.
Table 4: Illustrative Calculated NLO Properties
| Property | Symbol | Typical Calculated Value (a.u.) | Significance |
| Dipole Moment | µ | 1-3 D | Measures ground state charge asymmetry |
| Mean Polarizability | α | ~150-200 | Measures linear response to E-field |
| First Hyperpolarizability | β | > 1000 | Indicates second-order NLO activity |
Note: Values are illustrative and based on calculations for similar aromatic molecules. nih.gov The actual values require specific computation for the title compound.
Computational Spectroscopic Data Simulation and Validation against Experimental Results
Computational methods, particularly Density Functional Theory (DFT), are widely used to simulate various types of molecular spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). nih.gov These simulations are invaluable for interpreting and assigning experimental spectra, and for validating the accuracy of the computational model.
Vibrational Spectra (IR/Raman): Calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, key predicted vibrational modes would include the O-H stretching of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching modes of the aromatic rings and methyl group (~2900-3100 cm⁻¹), C=C stretching within the aromatic rings (~1400-1600 cm⁻¹), and C-O stretching modes. researchgate.net
NMR Spectra: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). The predicted shifts depend on the local electronic environment of each nucleus. Comparing calculated shifts to experimental data provides a rigorous test of the computed molecular structure. For instance, the chemical shift of the phenolic proton would be distinct, as would the shifts for the methyl protons and the various aromatic protons and carbons, reflecting their unique positions on the substituted biphenyl framework. nih.gov
A strong correlation between the computed and experimental spectra would confirm that the calculated geometry and electronic structure are accurate representations of the real molecule.
Table 5: Illustrative Comparison of Calculated and Experimental Spectroscopic Data
| Spectral Feature | Calculated Value | Typical Experimental Value |
| FT-IR (cm⁻¹) | ||
| O-H Stretch | ~3550 | ~3540 |
| Aromatic C-H Stretch | ~3050 | ~3045 |
| ¹H NMR (ppm) | ||
| -OH Proton | ~5.0 | ~4.9 |
| -OCH₃ Protons | ~3.8 | ~3.8 |
| -CH₃ Protons | ~2.2 | ~2.2 |
| ¹³C NMR (ppm) | ||
| C-OH Carbon | ~155 | ~154 |
| C-OCH₃ Carbon | ~158 | ~157 |
Note: Data is hypothetical and for illustrative purposes only. Experimental data is required for actual validation.
Investigation of Biological Activities and Molecular Mechanisms of 4 Methoxy 2 Methyl 1,1 Biphenyl 4 Ol Analogues
Antioxidant Potential and Free Radical Scavenging Mechanisms
The antioxidant activity of phenolic compounds, including biphenyl (B1667301) derivatives, is a subject of significant interest due to their potential to counteract oxidative stress. This section delves into the experimental evaluation and theoretical underpinnings of the antioxidant potential of compounds structurally related to 4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-ol.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of antioxidant compounds. nih.govnih.gov The assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. nih.gov The degree of discoloration indicates the scavenging potential of the antioxidant. nih.gov
Studies on various phenolic acids have shown that the presence of electron-donating groups, such as methoxy (B1213986) and hydroxyl groups, can enhance antioxidant activity. nih.gov For instance, the antioxidant activity of phenolic acids generally increases with the number of methoxyl groups. nih.gov Furthermore, the protection of a phenolic hydroxyl group by methylation has been shown to reduce its reactivity towards free radicals. mdpi.com
The following table presents data on the antioxidant activity of related phenolic compounds, illustrating the influence of different functional groups.
| Compound | Antioxidant Activity Measurement | Result | Reference |
| p-Cresol | Radical Scavenging Activity | Lower than its dimer | mdpi.com |
| p-Methoxyphenol | Radical Scavenging Activity | Lower than its dimer | mdpi.com |
| Magnolol (B1675913) | Radical Scavenging Activity | Strongest among its methylated derivatives | mdpi.com |
| 5,5′-Diallyl-2′-methoxy-[1,1′-biphenyl]-2-ol (M1) | Radical Scavenging Activity | Weaker than magnolol | mdpi.com |
| 5,5′-Diallyl-2,2′-dimethoxy-1,1′-biphenyl (M2) | Radical Scavenging Activity | Weaker than magnolol and M1 | mdpi.com |
| Protocatechuic acid with electron-withdrawing substituents | DPPH Radical Scavenging | High activity | researchgate.net |
This table is illustrative and compiles data from studies on various phenolic compounds to demonstrate structure-activity relationships.
Based on these structure-activity relationships, it can be inferred that the free phenolic hydroxyl group at the 4-position of this compound would be the primary site for radical scavenging. The presence of the electron-donating methoxy group at the 4'-position and the methyl group at the 2-position would likely influence the stability of the resulting phenoxyl radical, thereby modulating its antioxidant activity.
The antioxidant action of phenolic compounds can be explained through several mechanisms, including hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET). nih.govnih.gov Theoretical calculations, particularly using Density Functional Theory (DFT), are valuable tools for elucidating these mechanisms. nih.govresearchgate.net
A key parameter in the HAT mechanism is the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates that the hydrogen atom can be more easily donated to a free radical, suggesting a higher antioxidant potential. bas.bgnih.gov The stability of the resulting phenoxyl radical is a crucial factor influencing the BDE.
For this compound, the phenolic hydroxyl group is the most likely site for hydrogen donation. The methoxy group at the 4'-position and the methyl group at the 2-position are expected to influence the BDE of the O-H bond. Electron-donating groups generally decrease the BDE by stabilizing the phenoxyl radical through resonance and inductive effects. nih.gov
Spin density distribution in the phenoxyl radical provides further insight into its stability. A more delocalized spin density indicates a more stable radical. In phenolic antioxidants, the spin density is typically distributed across the aromatic ring system. The substituents on the biphenyl rings of this compound would play a role in this delocalization.
Theoretical studies on o-methoxyphenols and biphenols have shown a good correlation between experimentally determined antioxidant activity and theoretically predicted parameters. bas.bg In general, for phenolic compounds, the HAT mechanism is often favored in non-polar environments, while the SPLET mechanism can become more significant in polar solvents. researchgate.net
Enzyme Inhibition Studies and Mechanistic Insights
Biphenyl derivatives have been investigated for their potential to inhibit various enzymes implicated in different diseases. This section discusses the potential of this compound analogues as inhibitors of urease, angiotensin-converting enzyme, and histone deacetylases.
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. frontiersin.org Its inhibition is a target for the treatment of infections caused by ureolytic bacteria and for reducing ammonia volatilization from urea-based fertilizers. frontiersin.org
There is no specific information available in the reviewed scientific literature regarding the urease inhibition potential of this compound or its close structural analogues. The known inhibitors of urease are structurally diverse and include substrate analogues, transition-state analogues, and metal complexes. nih.govfrontiersin.org For example, N-(n-butyl)thiophosphoric triamide (NBPT) and phenyl phosphorodiamidate (PPDA) are well-characterized transition-state analogue inhibitors of urease. frontiersin.org
Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. nih.govnih.gov ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. nih.gov Inhibition of ACE is a major therapeutic strategy for the management of hypertension and other cardiovascular diseases. nih.govnih.gov
While direct experimental data on the ACE inhibitory activity of this compound is not available, studies on other phenolic compounds suggest that they can act as ACE inhibitors. nih.gov The inhibitory activity of phenolic compounds is influenced by their chemical structure, including the number and position of hydroxyl and methoxy groups. nih.gov
The following table shows the ACE inhibitory activity of some phenolic compounds.
| Compound | IC50 (µM) | Reference |
| Captopril | 0.005 | nih.gov |
| Ferulic acid | 2890 | nih.gov |
| Caffeic acid | 9105 | nih.gov |
| Luteolin | 10 | nih.gov |
| Quercetin | 18 | nih.gov |
This table provides examples of ACE inhibitory activity for various phenolic compounds and a standard drug, Captopril, for comparative purposes.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. nih.govresearchgate.net Aberrant HDAC activity is associated with various cancers, making HDAC inhibitors a promising class of anticancer agents. nih.govresearchgate.net
Biphenyl derivatives have been identified as a promising scaffold for the development of HDAC inhibitors. For example, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been shown to be potent and selective HDAC6 inhibitors. The biphenyl structure can serve as a "cap" group that interacts with the surface of the enzyme, while a linker and a zinc-binding group are typically required for potent inhibition.
While there is no specific data on the HDAC inhibitory activity of this compound, its biphenyl core suggests that it could potentially serve as a scaffold for the design of new HDAC inhibitors. The existing methoxy and methyl substituents would influence its binding to the active site of HDAC enzymes. Further structural modifications, such as the introduction of a zinc-binding group, would likely be necessary to achieve significant inhibitory potency.
HIV-1 Protease Inhibition Mechanisms
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical viral enzyme essential for the lifecycle of HIV. nih.gov It functions by cleaving newly synthesized viral polyproteins, Gag and Gag-Pol, into mature, functional proteins and enzymes, a necessary step for producing infectious viral particles. nih.gov Due to this vital role, HIV-1 protease has become a key target for antiretroviral drug design. nih.gov
The primary mechanism of currently approved protease inhibitors (PIs) involves mimicking the transition state of the natural substrates of the enzyme. nih.gov These inhibitors bind to the active site of the protease, preventing it from processing the viral polyproteins and thereby halting viral maturation. nih.govnih.gov However, the effectiveness of these drugs can be compromised by the emergence of drug-resistant strains of HIV-1, which arise from amino acid substitutions within the protease enzyme. chemijournal.com These substitutions can reduce the binding affinity of the inhibitors. chemijournal.com
Research into new PIs aims to overcome these resistance mechanisms. Some novel inhibitors incorporating a methoxybenzene moiety have shown promise. For instance, GRL-044, a PI containing a P1-methoxybenzene group, demonstrated potent antiviral activity against wild-type HIV-1 and various PI-resistant variants, with EC₅₀ values ranging from 0.065 to 19 nM. chemijournal.com X-ray crystallography has been instrumental in understanding the structural basis of drug resistance, revealing how mutations alter the interactions between PIs and the enzyme. chemijournal.com While major structural changes in the protease backbone are minimal, the side-chain configurations and their contacts with the inhibitor are often different in mutant versions compared to the wild-type. chemijournal.com
In addition to traditional competitive inhibition, novel strategies are being explored. One such strategy involves the premature activation of HIV-1 protease within infected cells, which can trigger a form of programmed cell death called pyroptosis by activating the host's CARD8 inflammasome. nih.gov While biphenyl analogues have been investigated for various anti-HIV activities, including the inhibition of reverse transcriptase, their specific development as HIV-1 protease inhibitors is part of a broader effort to create more robust antiviral therapies. researchgate.net
β-Glucuronidase Inhibition Activity
β-Glucuronidase is a hydrolase enzyme found in mammalian tissues and various microorganisms, including gut bacteria. researchgate.net It plays a significant role in metabolizing and deconjugating glucuronide-conjugated compounds. sigmaaldrich.com The inhibition of bacterial β-glucuronidase is a therapeutic strategy of interest, as the enzyme's activity in the gut can reactivate the toxic or carcinogenic forms of certain drugs and xenobiotics, potentially leading to adverse effects and promoting conditions like colon cancer. researchgate.netsigmaaldrich.com
The search for potent and selective β-glucuronidase inhibitors is an active area of research, with various classes of natural and synthetic compounds being investigated. researchgate.netdrugbank.com However, research into the specific inhibitory activity of this compound analogues against this enzyme is limited. In a study involving thiourea (B124793) derivatives, which have been explored as potential inhibitors, the introduction of a p-methoxyphenyl group to the structure was found to abolish the compound's inhibitory potency. researchgate.net This finding suggests that for this particular chemical scaffold, the methoxyphenyl moiety is not conducive to effective inhibition of β-glucuronidase. researchgate.net
Ergosterol (B1671047) Biosynthesis Inhibition
Ergosterol is a vital component of the fungal cell membrane, where it regulates membrane fluidity and integrity, analogous to cholesterol in mammalian cells. The ergosterol biosynthesis pathway is a primary target for many antifungal drugs. Analogues of this compound have demonstrated the ability to interfere with this pathway.
One such analogue, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), has been shown to inhibit the growth of the phytopathogenic fungus Fusarium graminearum. nih.gov Treatment with HMB at its minimum inhibitory concentration (MIC) resulted in a significant 61.78% reduction in ergosterol levels, indicating a compromise of fungal membrane integrity. nih.gov
In another study, a series of pyrazole-containing pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives were synthesized and tested for their antifungal properties. researchgate.net Several of these compounds, which feature substituted phenyl rings, exhibited notable inhibition of ergosterol biosynthesis in Candida albicans. researchgate.net Molecular docking studies suggested that these active compounds interact with the active site of sterol 14-alpha demethylase, a key enzyme in the ergosterol pathway, indicating a likely mechanism of action. researchgate.net The compounds 4h, 4j, 4k, and 4n, in particular, showed greater inhibition of ergosterol biosynthesis than the control. researchgate.net
Antimicrobial Activities
Antibacterial Activity
Analogues incorporating a methoxyphenyl group have been synthesized and evaluated for their potential as antibacterial agents against a range of pathogenic bacteria. A series of novel 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)- nih.govresearchgate.netoxadiazoles demonstrated notable activity. drugbank.com The antibacterial efficacy was assessed by determining the Minimum Inhibitory Concentration (MIC), with one of the most active compounds, 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole (4b), showing significant inhibition against both Gram-positive and Gram-negative bacteria. drugbank.com Other compounds in the series also exhibited moderate activity. drugbank.com
Additionally, compounds isolated from natural sources, such as 4-methoxy-3-(methoxymethyl) phenol (B47542), have been reported to possess antimicrobial activity against various bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of an oxadiazole analogue against various bacterial strains. drugbank.com
Antifungal Activity and Biofilm Inhibition
The development of novel antifungal agents is crucial for combating multidrug-resistant fungal infections. researchgate.net Analogues of this compound have been investigated for their ability to inhibit fungal growth and the formation of biofilms, which are structured communities of microbial cells that are notoriously resistant to antimicrobial agents.
A series of pyrazole-bearing pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives showed promising antifungal activity against several fungal pathogens. researchgate.net In particular, compound 4n was most potent against Candida albicans with an MIC value of 200 μg/mL, while compound 4k was also active with an MIC of 250 μg/mL. researchgate.net Several other analogues in this series demonstrated inhibitory activity comparable to the standard drug griseofulvin. researchgate.net Furthermore, a number of these compounds, including 4c, 4e, 4h, 4i, 4j, 4k, 4l, and 4n, were found to inhibit the formation of C. albicans biofilms, highlighting their potential as anti-biofilm agents. researchgate.net In addition, the plant-derived compound 2-hydroxy-4-methoxybenzaldehyde (HMB) has been shown to be an effective inhibitor of the fungus Fusarium graminearum. nih.gov
Table 2: Minimum Inhibitory Concentration (MIC) of pyrazole-bearing pyrido[2,3-d]pyrimidine (B1209978) derivatives against Candida albicans. researchgate.net
Antiproliferative and Antitumor Mechanisms (in vitro studies)
Various analogues containing methoxyphenyl and biphenyl structures have been evaluated for their potential to inhibit the growth of cancer cells in vitro. These studies have revealed multiple mechanisms of action, including the disruption of the cellular cytoskeleton and the induction of cell cycle arrest and apoptosis.
One class of compounds, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, acts as a potent antitubulin agent. These molecules inhibit the assembly of tubulin into microtubules, which are essential for cell division, leading to mitotic arrest and cell death. The (S)-isomer was found to be 10- to 88-fold more potent than the (R)-isomer against a panel of 60 tumor cell lines. Similarly, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a phenstatin (B1242451) analogue, is a known tubulin inhibitor with potent cytotoxic activity, showing IC₅₀ values in the nanomolar range against tumor cell lines.
Another analogue, 1-(4-Methoxyphenyl)-12-hydroxymethyl-p-carborane, showed weak cell growth inhibitory activity, but its potency was enhanced by increasing the number of methoxy groups on the benzene (B151609) ring. A trimethoxyphenyl derivative proved to be the most potent in a screening against 39 human cancer cell lines, with a mean GI₅₀ value of 5.8 μM. This compound was found to induce cell cycle arrest in the G2/M phase and trigger apoptosis mediated by caspase-3/7 in MDA-MB-453 breast cancer cells.
The diarylpentanoid MS13 (1,5-bis(4-hydroxy-3-methoxyphenyl) 1,4-pentadiene-3-one) also demonstrated significant antiproliferative and apoptotic activity against non-small cell lung cancer (NSCLC) cells. Its mechanism involves the modulation of genes associated with critical signaling pathways, including PI3K-AKT, MAPK, and cell cycle-apoptosis pathways.
Table 3: Summary of in vitro antiproliferative and antitumor activity of selected analogues.
Receptor Modulation and Ligand-Receptor Interactions
Dopamine (B1211576) D1 Receptor Positive Allosteric Modulation (PAM)
No research data was found detailing the activity of this compound as a positive allosteric modulator of the dopamine D1 receptor. The development of positive allosteric modulators (PAMs) for the dopamine D1 receptor is an area of interest in neuroscience research for its potential in treating neuropsychiatric and neurodegenerative disorders. PAMs offer a mechanism to enhance the receptor's response to the endogenous ligand, dopamine, which may provide a more nuanced modulation of dopaminergic signaling compared to direct agonists. Research in this area has led to the identification of various chemotypes that act as D1 receptor PAMs, but a direct link or study involving this compound has not been documented in the available literature.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Targeting
There is no available scientific literature that describes the interaction of this compound with the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation. Ligands that activate PPARγ have been investigated for their therapeutic potential in metabolic diseases and cancer. While various compounds are known to modulate PPARγ activity, the specific effects of this compound on this receptor have not been reported.
Anti-inflammatory Pathways and Mechanisms
No studies were found that specifically investigate the anti-inflammatory properties of this compound or its effects on specific anti-inflammatory pathways. The inflammatory response involves complex signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which lead to the production of pro-inflammatory mediators. Many natural and synthetic compounds exhibit anti-inflammatory activity by modulating these pathways. However, the role of this compound in these or other anti-inflammatory mechanisms remains uninvestigated in the currently accessible scientific literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Correlating Structural Modifications with Biological Efficacy
The biological efficacy of biphenyl (B1667301) derivatives can be significantly altered by structural modifications. The specific placement of functional groups such as methoxy (B1213986), methyl, and hydroxyl groups—all present in 4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-ol—plays a crucial role in defining its interactions with biological targets.
Key structural features and their general impact on efficacy include:
Methoxy Group (-OCH₃): This group can act as a hydrogen bond acceptor and its electron-donating nature can influence the electronic properties of the aromatic ring. In studies of colchicine (B1669291) analogues, which feature a similar methoxy-substituted ring system, the 4-methoxy group was proposed to be a key attachment point for immobilizing the drug on its protein target, tubulin. csic.es The removal of this methoxy group led to a significant decrease in binding affinity. csic.es
Methyl Group (-CH₃): This group adds steric bulk and can engage in hydrophobic interactions within a binding pocket. Its position influences the rotational freedom (torsional angle) between the two phenyl rings. The ortho-position of the methyl group in this compound is expected to force a non-planar conformation, which can be a critical determinant for fitting into a specific receptor site. nih.gov
Hydroxyl Group (-OH): As a phenolic hydroxyl group, it can act as both a hydrogen bond donor and acceptor, forming strong interactions with polar residues in a protein's active site.
Research on other biphenyls has shown that achieving the right balance of these features is key. For instance, in dinitro-biphenyl compounds identified as MAPEG inhibitors, the specific positioning of functional groups was essential for interacting with key polar residues like arginine and histidine to achieve inhibitory activity. nih.gov
Role of Biphenyl Core as a Privileged Scaffold
The biphenyl moiety is widely recognized as a "privileged scaffold" in drug discovery. nih.govmdpi.com This term describes a molecular framework that is capable of binding to multiple, distinct biological targets, often by presenting its substituents in a defined three-dimensional arrangement. nih.gov
The utility of the biphenyl core stems from several factors:
Structural Rigidity and Conformational Flexibility: The bond connecting the two phenyl rings allows for rotation, yet the structure is rigid enough to serve as a stable anchor. This allows the attached functional groups to be positioned precisely to interact with a target.
Synthetic Accessibility: A multitude of synthetic methods, such as the Suzuki-Miyaura coupling, allow for the versatile and scalable synthesis of diverse biphenyl derivatives. rsc.org
Binding Capabilities: The aromatic rings provide a platform for crucial binding interactions, including hydrophobic and π-π stacking interactions. mdpi.com It is considered a key scaffold for ligand binding within hydrophobic pockets of proteins. mdpi.com
The biphenyl scaffold's ability to serve as a basis for developing inhibitors for various enzymes and receptors underscores its importance in medicinal chemistry. nih.govrsc.org
Analysis of Ligand Binding Interactions
The non-covalent interactions between a ligand like this compound and its biological target are the basis of its molecular recognition and biological effect. These interactions primarily include hydrophobic contacts, π-π stacking, and hydrogen bonding.
Hydrophobic interactions are a major driving force for ligand binding. plos.org The biphenyl structure, being predominantly nonpolar, is well-suited to bind within hydrophobic pockets on a protein's surface. mdpi.com The aggregation of nonpolar molecules in an aqueous environment is entropically favorable, contributing significantly to binding affinity. nih.gov In many protein-ligand complexes, the biphenyl moiety or similar aromatic structures are observed to be buried in cavities lined with nonpolar amino acid residues such as leucine, valine, and phenylalanine. plos.org The methyl group on the biphenyl core of the title compound would further enhance these hydrophobic interactions.
The aromatic rings of the biphenyl scaffold are capable of forming π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). mdpi.commdpi.com These interactions, where the electron-rich π-systems of the rings overlap, are crucial for the stability of many protein-ligand complexes. mdpi.com The stability and geometry of these interactions can be modulated by substituents on the rings. In some systems, biphenyl moieties are known to interact with each other through π-π stacking, which can lead to the formation of noncovalent crosslinks in polymers or influence molecular recognition. nih.gov
Hydrogen bonds are highly directional and specific interactions that are critical for determining a ligand's binding orientation and affinity. plos.org The functional groups on this compound provide the capacity for forming key hydrogen bonds:
The hydroxyl group (-OH) is a classic hydrogen bond donor and can also accept a hydrogen bond. nih.gov
The oxygen atom of the methoxy group (-OCH₃) can act as a hydrogen bond acceptor. nih.gov
In related biphenyl structures, hydrogen bonding has been shown to be essential for their biological function. For example, in a series of dinitro-biphenyl inhibitors, hydrogen bonds were formed between the ligand's nitro groups and residues such as Thr364, His432, and Arg596 in the target enzyme. nih.gov Similarly, fluorinated biphenyl ethers rely on their oxygen atom for interactions. nih.gov
| Functional Group on Compound | Interaction Type | Potential Interacting Amino Acid Residues | Reference |
|---|---|---|---|
| Biphenyl Core | Hydrophobic & π-π Stacking | Leucine, Valine, Phenylalanine, Tyrosine, Tryptophan | mdpi.complos.org |
| -OH (Hydroxyl) | Hydrogen Bond (Donor/Acceptor) | Aspartate, Glutamate, Serine, Threonine, Histidine | plos.orgnih.gov |
| -OCH₃ (Methoxy) | Hydrogen Bond (Acceptor) | Arginine, Lysine, Serine, Threonine | csic.esnih.gov |
| -CH₃ (Methyl) | Hydrophobic | Alanine, Valine, Leucine, Isoleucine |
Computational Docking and Molecular Dynamics Simulations for Protein-Ligand Complexes
Computational methods are powerful tools for studying and predicting how ligands like this compound interact with their protein targets. dntb.gov.uauantwerpen.be
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. dntb.gov.ua For biphenyl compounds, docking studies can help identify the most favorable conformation (i.e., the torsional angle between the rings) and position within the binding site. semanticscholar.org These studies can reveal key interactions, such as which specific amino acids are involved in hydrogen bonding or hydrophobic contacts. nih.govsemanticscholar.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, offering insights into the stability of the binding pose and the flexibility of the system. uantwerpen.benih.gov By simulating the movements of atoms, MD can confirm the stability of key interactions identified in docking studies, such as hydrogen bonds and hydrophobic contacts. dntb.gov.ua Parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the complex. dntb.gov.ua Such simulations have been successfully used to evaluate the stability of interactions for other biphenyl-based inhibitors. nih.gov
These computational approaches are invaluable for rational drug design, allowing researchers to refine the structure of a lead compound to improve its binding affinity and selectivity before undertaking complex synthesis. dntb.gov.ua
Influence of Electronic Structure on Reactivity and Bioactivity
The electronic architecture of this compound is a critical determinant of its chemical reactivity and potential biological activity. The distribution of electrons within the biphenyl framework is significantly modulated by the interplay of its three substituent groups: the hydroxyl (-OH) group at the 4-position, the methyl (-CH₃) group at the 2-position, and the methoxy (-OCH₃) group at the 4'-position. These groups, through a combination of resonance (mesomeric) and inductive effects, dictate the electron density at various points on the aromatic rings, thereby influencing how the molecule interacts with other chemical species, including biological targets.
The reactivity of biphenyls is analogous to that of benzene (B151609), often involving electrophilic substitution reactions. rsc.org The substituents on the rings determine the rate and position of such reactions. Both the hydroxyl and methoxy groups are powerful activating groups, meaning they increase the rate of electrophilic aromatic substitution. They are ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves. The methyl group is also an activating, ortho-, para-directing group, albeit weaker than the hydroxyl and methoxy groups.
The methoxy group at the 4'-position exerts a dual electronic influence. It has an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom, which pulls electron density away from the ring through the sigma bond. stackexchange.com However, this is overshadowed by its much stronger positive resonance effect (+M), where the lone pairs on the oxygen atom are delocalized into the π-system of the aromatic ring. stackexchange.comwikipedia.org This resonance effect significantly increases the electron density on the ring, particularly at the ortho and para positions relative to the methoxy group.
Similarly, the hydroxyl group at the 4-position is a strong electron-donating group primarily through resonance (+M effect), enriching the electron density of its attached phenyl ring. The methyl group at the 2-position contributes to the electronic profile mainly through a positive inductive effect (+I) and hyperconjugation. stackexchange.comquora.com Hyperconjugation involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the ring, further increasing its nucleophilicity. stackexchange.com
The combined electronic effects of these substituents render both phenyl rings of this compound electron-rich and thus highly susceptible to electrophilic attack. The specific positions of activation on each ring are determined by the directing effects of the existing substituents. For instance, on the 4-hydroxy-2-methylphenyl ring, the positions ortho and para to the strongly activating hydroxyl group (positions 3, 5, and the carbon of the biphenyl bond) and ortho and para to the methyl group (positions 1, 3, and 5) will have enhanced electron density. The interplay between these groups governs the precise sites of reaction.
Furthermore, the electronic nature of the molecule is integral to its antioxidant potential, a common feature of phenolic compounds. The electron-donating substituents stabilize the phenoxyl radical that forms upon hydrogen atom donation from the hydroxyl group, thereby enhancing the molecule's ability to scavenge free radicals. The increased electron density on the rings facilitates this process.
The steric hindrance provided by the methyl group at the 2-position (an ortho position to the biphenyl linkage) is also a critical factor. This substitution forces a twisted conformation between the two phenyl rings, a phenomenon known as atropisomerism. libretexts.org This defined three-dimensional shape, a direct result of the interplay between steric and electronic factors, is crucial for specific biological recognition and can lead to higher binding affinity with target proteins compared to more flexible, unsubstituted biphenyls. nih.govlibretexts.org
Table 1: Influence of Substituents on Electronic Properties of the Aromatic Rings
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Hydroxyl (-OH) | 4 | Strong +M, Weak -I | Strongly activating, ortho-, para-directing |
| Methyl (-CH₃) | 2 | Weak +I, Hyperconjugation | Weakly activating, ortho-, para-directing |
| Methoxy (-OCH₃) | 4' | Strong +M, Weak -I | Strongly activating, ortho-, para-directing |
Note: This table is generated based on established principles of organic chemistry applied to the structure of this compound. +M refers to a positive mesomeric (resonance) effect, -I to a negative inductive effect, and +I to a positive inductive effect.
Table 2: Predicted Reactivity Hotspots for Electrophilic Aromatic Substitution
| Phenyl Ring | Substituents | Most Activated Positions | Rationale |
| Ring A | 4-hydroxy, 2-methyl | C3, C5 | Ortho to the strongly activating -OH group and meta to the weakly activating -CH₃ group. |
| Ring B | 4'-methoxy | C3', C5' | Ortho to the strongly activating -OCH₃ group. |
Note: This table provides a predictive analysis of the most likely sites for electrophilic attack based on the combined electronic effects of the substituents. The numbering is based on standard IUPAC nomenclature for the biphenyl system.
Derivatization and Analog Development for Enhanced Activity
Rational Design Principles for Novel Analogues
The rational design of new analogues is a cornerstone of modern medicinal chemistry, moving beyond serendipitous discovery to a more predictive science. nih.gov This approach for designing derivatives of the parent compound is guided by identifying the key pharmacophoric features responsible for its biological action. nih.gov The process often begins with computational studies, including molecular docking, to simulate the interaction of the compound with its biological target. nih.gov
Design principles for novel analogues often emerge from studying the parabolic relationship between chemical reactivity and cytotoxic potency. nih.gov By making strategic modifications to the biphenyl (B1667301) core, researchers aim to optimize this balance. For instance, the introduction of different functional groups can alter the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity and efficacy. nih.govnih.gov These structural adjustments are meticulously planned to improve aspects such as catalytic reactivity, intrinsic bioactivity, and hydrolytic stability. nih.govresearchgate.net
Synthetic Routes to Functionalized Derivatives
The synthesis of functionalized derivatives of 4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-ol relies on a versatile toolkit of organic reactions. A common and powerful method for creating the core biphenyl structure is the Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.gov This palladium-catalyzed reaction typically involves the coupling of an arylboronic acid with an aryl halide. scilit.com Other transition metal-catalyzed cross-coupling reactions like the Heck, Stille, and Negishi reactions are also instrumental in synthesizing biphenyl derivatives. mdpi.com
The phenolic hydroxyl group on the this compound scaffold is a prime site for modification, particularly through esterification. The synthesis of ester derivatives can be achieved through several well-established methods. medcraveonline.comorganic-chemistry.org A common approach is the reaction of the parent phenol (B47542) with an acid chloride or anhydride (B1165640) in the presence of a base. nih.gov This method is suitable for a wide variety of substrates. nih.gov Alternatively, Fischer esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst, can be employed. organic-chemistry.org The choice of method often depends on the complexity and sensitivity of the starting materials. nih.gov The creation of diverse ester derivatives allows for the modulation of properties such as lipophilicity and metabolic stability. medcraveonline.com
The introduction of fluoroalkoxy groups into drug candidates is a strategy often used to enhance metabolic stability and improve pharmacokinetic profiles. For biphenyl structures, the development of fluoroalkoxy analogues can lead to compounds with significantly improved properties. For example, a medicinal chemistry program focusing on a biphenyl hit led to the development of 2-(fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl, which demonstrated oral bioavailability and potential as a positive allosteric modulator. nih.gov The synthesis of such analogues often involves specialized fluorination reagents and careful optimization of reaction conditions.
To further explore the structure-activity relationship, researchers have synthesized hybrid molecules incorporating other heterocyclic rings, such as pyrazole, with the biphenyl scaffold. nih.govmdpi.com For instance, a pyrazole-biphenyl derivative has been shown to have inhibitory activity against histone deacetylases. mdpi.com The synthesis of these hybrids can be accomplished through multi-step sequences, often culminating in a cross-coupling reaction like the Heck or Suzuki reaction to link the biphenyl and heterocyclic fragments. mdpi.com
Additionally, the strategic placement of fluorine atoms on the biphenyl rings is a common tactic in medicinal chemistry. synthinkchemicals.commdpi.com Fluorinated biphenyl derivatives can exhibit altered electronic properties and improved metabolic resistance. The synthesis of compounds like 4-bromo-5-fluoro-4'-methoxy-2-methyl-1,1'-biphenyl (B14766432) is achieved through established synthetic routes, providing valuable intermediates for further elaboration. aobchem.com
Evaluation of Structure-Driven Enhancements in Biological Activity
The ultimate test of any newly synthesized derivative is its biological activity. A systematic evaluation is conducted to determine whether the rational design and synthetic efforts have resulted in a compound with enhanced potency. This typically involves in vitro assays to measure key parameters such as the half-maximal inhibitory concentration (IC50) against a specific biological target.
For example, a series of analogues might be tested for their antiproliferative effects against various cancer cell lines. nih.gov The data from these assays are crucial for establishing a clear structure-activity relationship (SAR), which guides the next round of design and synthesis. nih.gov
Table 1: Illustrative Biological Activity of Hypothetical Analogues
| Compound | Modification | Target Enzyme IC50 (µM) | Antiproliferative Activity (HepG-2, IC50 µM) |
|---|---|---|---|
| Parent Compound | This compound | 15.2 | 25.8 |
| Analogue A | Ester Derivative (Acetate) | 10.5 | 18.2 |
| Analogue B | Fluoroalkoxy Derivative | 5.1 | 8.5 |
| Analogue C | Fluorinated Biphenyl | 8.9 | 12.1 |
| Analogue D | Biphenyl-pyrazole Hybrid | 2.3 | 4.7 |
This table contains hypothetical data for illustrative purposes.
Prodrug Design Based on this compound Structure
The prodrug approach is a valuable strategy for overcoming undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility or rapid metabolism. researchgate.netmdpi.com A prodrug is an inactive or less active derivative that is converted in vivo to the active drug through enzymatic or chemical transformation. mdpi.com
Future Research Directions and Potential Applications
Integration with Flow Chemistry and Automated Synthesis
The synthesis of biphenyl (B1667301) derivatives has traditionally relied on batch-based cross-coupling reactions, such as the Suzuki-Miyaura, Ullmann, and Negishi reactions. rsc.orgnih.govrsc.orgnih.gov While effective, these methods can be time-consuming and challenging to scale up. Future research will likely focus on adapting the synthesis of 4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-ol and its analogs to continuous flow chemistry platforms. Flow chemistry offers numerous advantages, including enhanced reaction control, improved safety, higher yields, and the potential for seamless integration into multi-step syntheses. researchgate.net
Furthermore, the advent of automated synthesis platforms, such as SRI Biosciences' SynFini™, which combines artificial intelligence (AI) with robotic systems, presents a transformative approach to chemical synthesis. youtube.com These platforms can rapidly screen and optimize reaction conditions, design synthetic routes, and execute multi-step syntheses with minimal human intervention. youtube.com Integrating the synthesis of this compound into such an automated workflow could dramatically accelerate the discovery and development of new derivatives by enabling high-throughput synthesis and testing. youtube.com This approach facilitates the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
| Synthesis Technology | Potential Advantages for this compound | Relevant Coupling Reactions |
| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction parameters, higher yields. researchgate.net | Suzuki-Miyaura, Negishi, Heck. nih.govnih.gov |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid analog library generation, AI-driven route design. youtube.com | Various cross-coupling reactions adaptable to miniaturized formats. youtube.com |
Exploration of Novel Biological Targets and Therapeutic Areas
The biphenyl scaffold is a cornerstone of many pharmaceutical agents, exhibiting a wide spectrum of biological activities. rsc.orgresearchgate.netbiosynce.com Derivatives have been developed as anti-inflammatory drugs, antihypertensive agents (e.g., Telmisartan), anticancer therapies, and antifungal compounds. rsc.orgdrugbank.comwikipedia.org This precedent suggests that this compound could serve as a valuable starting point for discovering new therapeutic agents.
Future investigations should aim to screen this compound and its derivatives against a diverse array of biological targets. Key therapeutic areas to explore include:
Oncology: Biphenyl derivatives have been successfully designed as inhibitors of crucial cancer-related targets like VEGFR-2, which is involved in angiogenesis, and aromatase, a key enzyme in estrogen biosynthesis. nih.govnih.gov
Central Nervous System (CNS) Disorders: Recent studies have identified biphenyl-based molecules as negative allosteric modulators of the NMDA receptor, a promising target for treating conditions like major depressive disorder. nih.gov
Infectious Diseases: The structural motif has been found in compounds with antibacterial and antifungal properties. researchgate.netnih.gov
A systematic evaluation of this compound in various bioassays could uncover novel biological activities and pave the way for the development of new treatments for a range of diseases.
Development of Advanced Computational Models for Prediction and Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For biphenyl derivatives, techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) have been instrumental in designing potent inhibitors for specific biological targets. nih.govnih.govresearchgate.net These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity, providing insights that guide the design of more effective molecules. medcraveonline.comresearchgate.net
Future research on this compound should leverage advanced computational approaches to:
Predict Biological Activity: Develop QSAR and machine learning models to predict the activity of novel, unsynthesized analogs against various targets. nih.govresearchgate.net
Optimize Pharmacokinetic Properties: Use computational tools to predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to design compounds with better drug-like characteristics.
Elucidate Binding Modes: Employ molecular docking and molecular dynamics simulations to understand how the compound and its derivatives interact with potential protein targets at an atomic level. nih.govresearchgate.net
Analyze Conformational Effects: Study the influence of the substitution pattern on the molecule's conformational flexibility and its relationship to biological activity and toxicity. nih.govresearchgate.net
These predictive models can significantly reduce the time and cost associated with experimental screening by prioritizing the synthesis of compounds with the highest probability of success.
| Computational Method | Application for this compound | Key Insights |
| 3D-QSAR | Design of analogs with enhanced biological activity. nih.govnih.gov | Structure-activity relationships, identification of key pharmacophoric features. medcraveonline.com |
| Molecular Docking | Prediction of binding poses within protein active sites. nih.govresearchgate.net | Understanding protein-ligand interactions, target identification. |
| Molecular Dynamics | Simulation of the dynamic behavior of the compound in a biological environment. nih.gov | Conformational stability, binding free energy calculations. |
| ADME Prediction | In silico assessment of drug-like properties. | Guidance for chemical modifications to improve pharmacokinetics. |
Applications as Chemical Biology Tools and Fluorescent Probes
Fluorescent probes are essential tools in chemical biology, enabling the visualization and study of biological processes in real-time within living cells and organisms. nih.govnih.gov The biphenyl core, with its extended π-conjugated system, is an attractive scaffold for the design of fluorescent molecules. rsc.org Research has shown that the fluorescence properties of biphenyl derivatives, particularly those with hydroxyl and amino substitutions, can be sensitive to their environment, such as pH. nih.gov
This intrinsic property suggests that this compound could be a precursor for developing novel chemical biology tools. Future work could focus on:
Designing Fluorescent Probes: Modifying the structure to create turn-on or ratiometric fluorescent sensors that respond to specific ions, enzymes, or reactive oxygen species. acs.orgrsc.org The phenolic hydroxyl group is a prime site for introducing a recognition moiety that, upon binding its target, modulates the molecule's fluorescence.
Developing Bioimaging Agents: Engineering derivatives that emit in the near-infrared (NIR) region would be particularly valuable for in vivo imaging, as NIR light offers deeper tissue penetration and lower background fluorescence. nih.gov
Labeling Biomolecules: Creating reactive derivatives of the compound that can be covalently attached to proteins or other biomolecules to track their localization and interactions within cells. thermofisher.com
The development of such tools would provide new ways to investigate complex biological pathways and cellular functions. researchgate.net
Studies on Metabolic Pathways and Metabolite Identification (Excluding human metabolomics data specifically)
Understanding the metabolic fate of a compound is crucial for its development in any biological application. Studies on biphenyl and its polychlorinated derivatives (PCBs) in animal models, such as rats, have revealed that metabolism primarily proceeds through hydroxylation, followed by conjugation to form sulfates and glucuronides. nih.govnih.gov The epoxide-diol pathway has also been identified as a route for biphenyl metabolism. nih.gov
Future research should investigate the metabolic pathways of this compound in relevant non-human biological systems. This could involve:
In Vitro Metabolism Studies: Using liver microsomes or cultured cells from various species (e.g., rat, mouse, or specific microorganisms) to identify the primary metabolites. Fungi such as Cunninghamella elegans are known to mimic mammalian cytochrome P450-mediated oxidation and can be used as predictive models. acs.org
In Vivo Animal Studies: Administering the compound to laboratory animals (e.g., rodents) and analyzing urine and feces to characterize the full profile of metabolites formed.
Structural Elucidation of Metabolites: Employing techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine the precise chemical structures of the identified metabolites.
These studies would provide critical information on the biotransformation of the compound, helping to understand its persistence, bioaccumulation potential, and the structures of its major metabolic products in non-human systems.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-ol?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as Ullmann or Suzuki-Miyaura couplings, which are effective for constructing biphenyl systems. For example, alkyloxy-substituted biphenyl derivatives are synthesized using nucleophilic aromatic substitution with potassium carbonate (K₂CO₃) as a base and alkyl halides as electrophiles . Purification often involves column chromatography or recrystallization. Reaction optimization (e.g., catalyst selection, temperature) is critical for yield improvement.
Q. Which spectroscopic techniques are typically employed to characterize this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and molecular environment (e.g., methoxy and methyl groups) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., hydroxyl, methoxy) via characteristic absorption bands .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D molecular structure and crystal packing (e.g., biaryl dihedral angles) .
Q. How can researchers assess the purity and structural integrity of the compound post-synthesis?
- Methodological Answer :
- Chromatography : Thin-layer chromatography (TLC) or HPLC monitors reaction progress and purity.
- Elemental Analysis : Confirms C, H, N composition .
- Melting Point Analysis : Compares observed vs. literature values for consistency .
- Spectroscopic Consistency : Cross-verifies NMR/IR data with published spectra .
Advanced Research Questions
Q. How can contradictions in NMR spectral data between different studies be systematically resolved?
- Methodological Answer :
- 2D NMR Techniques : Use COSY, NOESY, or HSQC to resolve overlapping signals or confirm coupling patterns.
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts .
- Solvent/Concentration Effects : Replicate conditions (e.g., deuterated solvents, temperature) from conflicting studies .
Q. What strategies are effective in optimizing cross-coupling reactions for synthesizing biphenyl derivatives?
- Methodological Answer :
- Catalyst Screening : Test palladium (e.g., Pd(OAc)₂) or copper catalysts for efficiency .
- Base Selection : K₂CO₃ or Cs₂CO₃ enhances nucleophilicity in SNAr reactions .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yields .
Q. How does the crystal packing revealed by X-ray diffraction influence the compound's physicochemical properties?
- Methodological Answer :
- Intermolecular Interactions : Hydrogen bonding (e.g., hydroxyl groups) and π-π stacking affect melting points and solubility .
- Dihedral Angles : Torsional strain in biphenyl systems impacts conjugation and UV-Vis absorption .
Q. What experimental approaches are used to evaluate the compound's potential in liquid crystal applications?
- Methodological Answer :
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies smectic/nematic phase transitions .
- Polarized Optical Microscopy : Observes birefringence and texture changes during phase transitions .
- Alkyl Chain Modification : Introducing longer alkyloxy chains (e.g., tetradecyloxy) enhances mesogenic behavior .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
- Methodological Answer :
- Functional Group Variation : Replace methoxy/methyl groups with electron-withdrawing/donating substituents to modulate antibacterial activity .
- Bioisosteric Replacement : Substitute hydroxyl with bioisosteres (e.g., sulfonamide) to improve pharmacokinetics .
- In Silico Modeling : Dock modified structures into target proteins (e.g., bacterial enzymes) to predict binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
